An In-depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS Number: 113547-30-1)
An In-depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS Number: 113547-30-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science. Its rigid yet tunable framework allows for the precise spatial orientation of functional groups, making it a cornerstone in the design of molecules with specific biological activities or material properties. The compound 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, also known by its IUPAC name 4-(2-methoxyphenyl)benzonitrile, represents a key intermediate and building block in the synthesis of a variety of complex organic molecules. Its strategic placement of a methoxy group and a nitrile function on the biphenyl core offers multiple avenues for further chemical modification, rendering it a valuable tool for researchers in drug discovery and materials science.
Physicochemical and Spectroscopic Profile
| Property | Value |
| CAS Number | 113547-30-1 |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 93-95 °C[1] |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the benzonitrile ring will likely appear as two doublets in the downfield region. The protons on the methoxyphenyl ring will exhibit a more complex splitting pattern due to the influence of the methoxy group. A characteristic singlet for the methoxy protons (OCH₃) would be observed, typically in the range of 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms. The nitrile carbon (C≡N) will appear in the downfield region (around 118-120 ppm). The carbon attached to the methoxy group will be shifted downfield, and the methoxy carbon itself will give a signal around 55-60 ppm.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2230 cm⁻¹. The spectrum will also show characteristic peaks for C-H stretching of the aromatic rings and C-O stretching of the methoxy group.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 209.24).
Synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile: The Suzuki-Miyaura Coupling
The most efficient and widely used method for the synthesis of unsymmetrical biaryls like 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions.
The synthesis involves the coupling of an aryl halide (or triflate) with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. For the synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, the reaction proceeds by coupling 4-bromobenzonitrile with (2-methoxyphenyl)boronic acid.
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling.
Materials:
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4-Bromobenzonitrile
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(2-Methoxyphenyl)boronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water (degassed)
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile as a solid.
The Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) intermediate.
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Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium center, displacing the halide.
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Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery and Materials Science
The biphenyl scaffold is a common feature in many biologically active compounds and functional materials.[2] 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications or desirable material properties.
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Medicinal Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design. The methoxy group can be demethylated to a phenol, providing a handle for further functionalization or acting as a hydrogen bond donor. These transformations allow for the exploration of the chemical space around the biphenyl core to optimize interactions with biological targets. Biphenyl-containing compounds have been investigated for a wide range of therapeutic areas, including as anti-inflammatory agents, antivirals, and anticancer agents.[3][4]
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Materials Science: The rigid biphenyl structure, combined with the polar nitrile group, makes this class of compounds interesting for applications in liquid crystals and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution on the biphenyl rings allows for the design of materials with specific optical and electronic characteristics.
Safety and Handling
As with all chemicals, 2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[5]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is a valuable and versatile chemical building block with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achieved through the robust and reliable Suzuki-Miyaura cross-coupling reaction. The strategic placement of functional groups on the biphenyl scaffold provides a platform for the development of novel compounds with tailored biological activities or material properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers aiming to leverage the unique attributes of the biphenyl core in their scientific endeavors.
References
- Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry, 10(38), 7676-7680.
- Šačkus, A., et al. (2022). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2022(2), M1382.
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PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. John Wiley & Sons, Inc. Retrieved from [Link]
- Mague, J. T., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o228.
- Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139.
- Cheng, X., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 4976-4983.
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protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]
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PubMed. (2015, June 25). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. National Library of Medicine. Retrieved from [Link]
- Rozzo, C., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5645.
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VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]
